Palladium(II) nitrate hydrate

Description

Fundamental Characteristics of Palladium(II) Nitrate Hydrate

Nomenclature and Molecular Formula

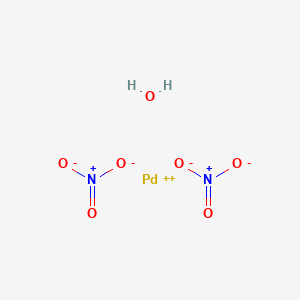

This compound is formally denoted by the molecular formula Pd(NO₃)₂·xH₂O , where x indicates the variable hydration state. Common synonyms include:

Three primary CAS Registry Numbers are associated with distinct hydration states:

| CAS Number | Hydration State | Molecular Formula |

|---|---|---|

| 207596-32-5 | Hydrate (variable x) | H₂N₂O₇Pd |

| 32916-07-7 | Dihydrate (x=2) | H₄N₂O₈Pd |

| 10102-05-3 | Anhydrous | N₂O₆Pd |

The compound’s IUPAC name, palladium(2+) dinitrate , reflects its ionic composition, comprising a Pd²⁺ cation coordinated to two nitrate (NO₃⁻) anions and water molecules .

Crystallographic Properties and Hydration States

This compound exhibits distinct crystallographic behaviors depending on hydration:

Anhydrous Form (Pd(NO₃)₂)

- Coordination Geometry : Square planar, with Pd²⁺ centered in a distorted geometry involving nitrate ligands .

- Structure : Forms a coordination polymer with unidentate nitrate ligands arranged symmetrically .

Hydrated Forms (Pd(NO₃)₂·xH₂O)

- Dihydrate (x=2) :

- Monohydrate (x=1) : Less common; structural data remains limited compared to dihydrate .

Deliquescent Nature

Both anhydrous and hydrated forms are deliquescent , absorbing moisture from ambient air to form solutions. This property necessitates storage under nitrogen or in airtight containers to prevent hydration .

Physicochemical Properties

Key properties are summarized in Table 1, with variations attributed to hydration states:

Thermal Stability

Pyrolysis of the compound yields palladium oxide (PdO) as a decomposition product, indicating its utility in synthesizing palladium-based materials .

Hygroscopic Behavior

The compound’s hygroscopicity is critical:

Properties

IUPAC Name |

palladium(2+);dinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.H2O.Pd/c2*2-1(3)4;;/h;;1H2;/q2*-1;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZRLFJKQHIVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O7Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207596-32-5 | |

| Record name | PALLADIUM(II) NITRATE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Catalytic Applications

Palladium(II) nitrate hydrate serves as a precursor for palladium catalysts, which are crucial in various chemical reactions. Its applications include:

- Supported Catalysts : It is widely used to prepare supported palladium catalysts that enhance reaction efficiency in organic synthesis. These catalysts are essential for processes such as hydrogenation and cross-coupling reactions.

- Alkene Nitration : The compound acts as a catalyst in the nitration of alkenes, converting them into glycol dinitrates. This reaction is significant in producing nitro compounds used in pharmaceuticals and agrochemicals .

- Nanocatalysts : this compound is employed in synthesizing platinum-palladium/carbon alloy nanocatalysts for fuel cells, particularly for methanol-tolerant oxygen reduction reactions .

Table 1: Catalytic Applications of this compound

| Application | Description |

|---|---|

| Supported Catalysts | Used to create palladium catalysts on various supports for organic reactions |

| Alkene Nitration | Catalyzes the conversion of alkenes to glycol dinitrates |

| Nanocatalysts | Precursor for platinum-palladium/carbon alloy nanocatalysts for fuel cells |

Material Science

In material science, this compound plays a role in the synthesis of advanced materials:

- Thin Films : It is utilized in the co-electrodeposition of copper-palladium alloy thin films on titanium substrates, which are important for electronic applications .

- Sinter-Resistant Nanocatalysts : The compound is involved in preparing sinter-resistant palladium/silica nanocatalysts, which are critical for maintaining catalytic activity under high-temperature conditions .

Table 2: Material Science Applications

| Application | Description |

|---|---|

| Thin Films | Co-electrodeposition of copper-palladium alloys on titanium substrates |

| Sinter-Resistant Nanocatalysts | Development of palladium/silica nanocatalysts for high-temperature reactions |

Biochemical Research

This compound also finds applications in biochemical research:

- Proteomics Research : It is used as a biochemical reagent for proteomics studies, aiding in the separation and analysis of proteins .

- Chlorine and Iodine Separation : The compound assists in the separation processes involving chlorine and iodine, which are vital in various chemical industries .

Table 3: Biochemical Applications

| Application | Description |

|---|---|

| Proteomics Research | Used as a reagent for protein separation and analysis |

| Chlorine and Iodine Separation | Facilitates the separation processes essential for chemical manufacturing |

Case Studies

-

Nanocatalyst Development :

A study demonstrated the synthesis of palladium nanoparticles decorated on amine-functionalized graphene nanosheets using this compound. This nanocatalyst exhibited enhanced catalytic activity for the hydrogenation of nitrophenols, showcasing its effectiveness in organic reactions . -

Fuel Cell Applications :

Research has shown that this compound can be used to create platinum-palladium/carbon alloy nanocatalysts that significantly improve the performance of methanol fuel cells. These nanocatalysts enhance the oxygen reduction reaction, making them suitable for energy applications .

Chemical Reactions Analysis

Alkene Nitration

Pd(NO₃)₂·xH₂O catalyzes the conversion of alkenes to glycol dinitrates in nitric acid solutions. This reaction proceeds via electrophilic addition, where nitrate ions act as nucleophiles .

Example Reaction:

| Substrate | Product | Catalyst Loading | Yield | Conditions |

|---|---|---|---|---|

| Ethylene | Ethylene glycol dinitrate | 5 mol% | 85% | 0°C, 12h |

| Propylene | Propylene glycol dinitrate | 5 mol% | 78% | 0°C, 12h |

Cross-Coupling Reactions

Pd(NO₃)₂·xH₂O facilitates Heck, Suzuki, and Sonogashira reactions. For instance, it enables the coupling of p-iodonitrobenzene with styrene to form trans-stilbene derivatives under microwave irradiation .

Example:

Hydrogenation Reactions

Pd(NO₃)₂·xH₂O-derived catalysts exhibit high activity in selective hydrogenation:

Alkyne to Alkene Conversion

Pd nanoparticles synthesized from Pd(NO₃)₂·xH₂O selectively hydrogenate 1-heptyne to 1-heptene with >95% selectivity .

| Substrate | Product | Catalyst | Selectivity | Conditions |

|---|---|---|---|---|

| 1-Heptyne | 1-Heptene | Pd/TiO₂ | 97% | 50°C, H₂ (1 atm) |

| Naphthalene | Tetralin | Pd/HAP | 89% | 80°C, H₂ (2 atm) |

Acetylene Hydrogenation

Di-phenyl sulfide-modified Pd/TiO₂ catalysts (derived from Pd(NO₃)₂·xH₂O) achieve 99% conversion of acetylene to ethylene under mild conditions .

Thermal Decomposition

Pd(NO₃)₂·xH₂O decomposes upon heating to form palladium oxide (PdO), releasing nitrogen oxides :

Thermogravimetric Analysis (TGA) Data:

-

Onset Decomposition: 100°C

-

Residue at 500°C: PdO (98% purity)

Alloy Formation

Co-electrodeposition of Pd(NO₃)₂·xH₂O with Cu(NO₃)₂ produces Cu-Pd alloy thin films for fuel cell electrodes .

| Electrolyte Composition | Alloy Ratio (Cu:Pd) | Conductivity (S/cm) |

|---|---|---|

| 0.1M Pd(NO₃)₂ + 0.1M Cu(NO₃)₂ | 1:1 | 4.2 × 10³ |

| 0.2M Pd(NO₃)₂ + 0.05M Cu(NO₃)₂ | 4:1 | 3.8 × 10³ |

Hydrolysis and Stability

Pd(NO₃)₂·xH₂O is hygroscopic and prone to hydrolysis in aqueous solutions, forming Pd(OH)₂ or PdO·nH₂O precipitates :

Stability Considerations:

Comparison with Similar Compounds

Comparison with Similar Compounds

Palladium(II) Oxide (PdO)

- Physical Properties : Black powder, insoluble in water, with a melting point of ~870°C .

- Chemical Reactivity: Less soluble in acids compared to Pd(NO₃)₂·xH₂O. Decomposes to metallic Pd at high temperatures.

- Applications : Primarily used in hydrogenation catalysts and electrochemical sensors. Lacks the oxidative properties of nitrate salts, limiting its utility in redox reactions .

Palladium(II) Chloride (PdCl₂)

- Physical Properties : Dark brown crystalline solid, soluble in hydrochloric acid and acetone.

- Chemical Reactivity: More stable than Pd(NO₃)₂·xH₂O but requires activation (e.g., reduction to Pd⁰) for catalytic cycles.

- Applications: Widely used in Wacker oxidation and carbonylation reactions.

Palladium(II) Sulfate Dihydrate (PdSO₄·2H₂O)

- Physical Properties : Brown crystals, soluble in water and sulfuric acid .

- Chemical Reactivity: Less oxidizing than Pd(NO₃)₂·xH₂O, making it suitable for acidic reaction media.

Copper(II) Nitrate Hydrate (Cu(NO₃)₂·xH₂O)

- Physical Properties: Blue crystalline solid, highly soluble in water and ethanol .

- Chemical Reactivity: Strong oxidizer like Pd(NO₃)₂·xH₂O but decomposes at lower temperatures (~170°C).

- Applications : Used in textile dyeing and pyrotechnics. Lacks the catalytic versatility of Pd-based nitrates .

Comparative Data Table

Q & A

Q. What are the standard methods for synthesizing Palladium(II) nitrate hydrate, and how do reaction conditions influence product purity?

this compound is typically synthesized by dissolving palladium oxide hydrate in dilute nitric acid followed by crystallization. For anhydrous forms, palladium metal is treated with fuming nitric acid. Key factors affecting purity include nitric acid concentration, temperature control during dissolution (to avoid excessive decomposition), and crystallization rate. Slow evaporation at controlled humidity yields deliquescent prisms, while rapid crystallization may introduce impurities .

Q. How do the physical properties of this compound (e.g., deliquescence, solubility) impact experimental handling?

The compound’s deliquescent nature necessitates storage in airtight containers under desiccated conditions to prevent moisture absorption. Although it is reported as water-insoluble in safety data sheets, it dissolves readily in nitric acid, enabling its use in acidic reaction media. Researchers must pre-dry the compound if anhydrous conditions are critical for reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

- Using nitrile gloves and fume hoods to avoid skin/eye contact and inhalation.

- Storing separately from reducing agents due to its oxidizing properties (classified under DOT 5.1).

- Neutralizing spills with sodium bicarbonate before disposal to mitigate nitrate-related environmental hazards .

Q. What analytical techniques are used to confirm the chemical composition of this compound?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies palladium content, while X-ray diffraction (XRD) verifies crystallinity. Thermogravimetric analysis (TGA) determines hydration levels by measuring mass loss upon heating .

Advanced Research Questions

Q. How can this compound be optimized as a precursor for heterogeneous catalysts?

Incipient wetness impregnation is a common method:

- Dissolve this compound in dilute nitric acid.

- Impregnate onto high-surface-area supports (e.g., ZrO₂, CeO₂).

- Calcine at 300–500°C to decompose nitrate ligands and form PdO nanoparticles. Catalyst activity in reactions like H₂O₂ synthesis depends on support acidity, Pd dispersion, and residual nitrate removal .

Q. What challenges arise in quantifying trace impurities (e.g., chloride) in this compound, and how are they addressed?

Chloride impurities (from synthesis or supports) can poison catalytic sites. Analysis involves:

- Reducing Pd²⁺ to metallic Pd with hydrazine hydrate to precipitate Pd, leaving chloride in solution.

- Ion chromatography of the supernatant with a conductivity detector. Calibration against standards and masking agents (e.g., sulfite) minimize interference from nitrate ions .

Q. How does thermal decomposition of this compound influence its application in high-temperature reactions?

Thermal decomposition (TGA data) occurs in stages:

Q. What strategies mitigate Pd leaching in catalytic systems derived from this compound?

Leaching is minimized by:

- Using stable oxide supports (e.g., TiO₂, Al₂O₃) with strong Pd–support interactions.

- Post-synthesis treatments like sulfidation or alloying with Au/Ag.

- Monitoring leached Pd via ICP-MS in reaction supernatants to adjust catalyst regeneration protocols .

Data Contradiction Analysis

Q. How can discrepancies in solubility reports of this compound be reconciled?

Safety data sheets cite insolubility in water, while synthesis protocols use nitric acid as a solvent. This discrepancy arises from the compound’s pH-dependent solubility: it dissolves in acidic media (pH < 2) but precipitates in neutral aqueous solutions. Researchers must specify solvent conditions when reporting solubility data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.